1-[(3R,4S)-3,4-Dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one
Description
1-[(3R,4S)-3,4-Dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one is a chiral organic compound featuring a pyrrolidine ring substituted with hydroxyl groups at the 3R and 4S positions, linked to a propan-1-one moiety bearing a methylsulfanyl group. Its molecular weight is 149.19 g/mol, and it is cataloged under CAS No. 1-[(3R,4S)-3,4-dihydroxypyrrolidin-1-yl]-3-(methyl sulfanyl)propan-1-one (EN 300-676853) .
The methylsulfanyl group contributes to its electronic profile, possibly influencing reactivity or metabolic stability.
Properties
IUPAC Name |
1-[(3R,4S)-3,4-dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-13-3-2-8(12)9-4-6(10)7(11)5-9/h6-7,10-11H,2-5H2,1H3/t6-,7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDHTLBGARYHTN-KNVOCYPGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CC(C(C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(=O)N1C[C@H]([C@H](C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1539322-48-9 | |
| Record name | rac-1-[(3R,4S)-3,4-dihydroxypyrrolidin-1-yl]-3-(methylsulfanyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[(3R,4S)-3,4-Dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one typically involves the construction of the pyrrolidine ring followed by the introduction of the hydroxyl and methylsulfanyl groups. One common synthetic route includes:
Ring Construction: Starting from commercially available diallylamine, the pyrrolidine ring can be formed through ring-closing metathesis.
Functionalization: The hydroxyl groups are introduced via selective oxidation reactions, while the methylsulfanyl group can be added through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalytic processes and continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
1-[(3R,4S)-3,4-Dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like thiols and amines.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: It is used in studies to understand the interactions of pyrrolidine derivatives with biological targets.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(3R,4S)-3,4-Dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methylsulfanyl groups play crucial roles in binding to enzymes and receptors, influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, modulating physiological responses .
Comparison with Similar Compounds
Key Observations:
In contrast, 3FP (from ) features a diazenyl-linked phenyl group, which may confer rigidity and π-π stacking capabilities. The benzodioxin-containing analog (56606-71-4) lacks hydroxyl groups but includes a bulky aromatic system, likely reducing solubility .
Ketone Chain Variations: The target’s methylsulfanyl group introduces a sulfur atom, which can influence redox properties or serve as a metabolic soft spot. 3FP replaces this with a methoxyphenyl-propenone system, extending conjugation and altering electronic properties .
Stereochemical Considerations :
- The (3R,4S) configuration of the target compound underscores its chirality, necessitating advanced crystallographic methods (e.g., SHELX software ) or enantiomorph-polarity parameters (e.g., Rogers’s η or Flack’s x ) for accurate structural determination. Such precision is less emphasized in analogs like 56606-71-4, where stereochemical details are unspecified .
Methodological Considerations
The structural analysis of such compounds relies heavily on tools like SHELX for crystallographic refinement and parameters like Flack’s x for resolving enantiomeric ambiguities . These methods ensure accurate determination of stereochemistry, which is critical for comparing chiral analogs like the target compound.
Biological Activity
1-[(3R,4S)-3,4-Dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one is a compound with significant biological interest due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be described by the following chemical details:
- IUPAC Name : (3R,4S)-1-[3-(methylsulfanyl)propanoyl]-3,4-pyrrolidinediol
- Molecular Formula : C8H15NO3S
- Molecular Weight : 189.27 g/mol
- CAS Number : 90481-32-6
The structure includes a pyrrolidine ring with hydroxyl groups and a methylsulfanyl group that contribute to its reactivity and biological interactions.
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that certain pyrrolidine derivatives demonstrate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 62.5 µg/mL |
| Escherichia coli | 78.12 µg/mL |
These findings suggest that the compound may inhibit bacterial growth through mechanisms involving cell wall synthesis disruption or interference with metabolic pathways.
2. Anticancer Properties
The anticancer potential of this compound is supported by studies focusing on its effects on various cancer cell lines. For example, the compound has been tested against:
- HeLa Cells (Cervical Cancer)
- A549 Cells (Lung Cancer)
In vitro assays revealed that the compound exhibits cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
The mechanism of action may involve apoptosis induction or cell cycle arrest, which warrants further investigation through detailed mechanistic studies.
3. Neuroprotective Effects
Emerging research suggests that compounds containing hydroxypyrrolidine moieties may possess neuroprotective properties. The ability of these compounds to modulate neurotransmitter levels or reduce oxidative stress in neuronal cells has been documented in several studies.
A case study involving a related compound demonstrated protective effects against oxidative stress-induced neuronal damage in vitro, suggesting that similar mechanisms could apply to this compound.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrrolidine derivatives:
-
Study on Antibacterial Activity :
- A recent publication reported the synthesis of various pyrrolidine derivatives and their antibacterial evaluation against resistant strains of bacteria. The study highlighted the potential of these compounds as lead candidates for antibiotic development due to their efficacy against resistant pathogens .
-
Anticancer Screening :
- In a study investigating the antiproliferative effects of pyrrolidine derivatives on cancer cell lines, several compounds were found to significantly inhibit cell growth through apoptosis pathways. The findings support further exploration of structure-activity relationships in this class of compounds .
- Neuroprotective Mechanisms :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
